Cycloheptane, (3-bromophenoxy)-
Description
The compound Cycloheptane, (3-bromophenoxy)- features a seven-membered cycloheptane ring substituted with a 3-bromophenoxy group. This substitution introduces steric and electronic effects that influence its reactivity, stability, and interactions in biological systems.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
(3-bromophenoxy)cycloheptane |
InChI |
InChI=1S/C13H17BrO/c14-11-6-5-9-13(10-11)15-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8H2 |
InChI Key |
CNNWFTTTXTZYMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptane, (3-bromophenoxy)- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of cycloheptanol with 3-bromophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of cycloheptane, (3-bromophenoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cycloheptane, (3-bromophenoxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromophenoxy group can yield cycloheptane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various substituted cycloheptane derivatives.
Oxidation Reactions: Cycloheptanone or cycloheptanoic acid.
Reduction Reactions: Cycloheptane derivatives with different functional groups.
Scientific Research Applications
Cycloheptane, (3-bromophenoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cycloheptane, (3-bromophenoxy)- involves its interaction with specific molecular targets and pathways. The bromophenoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular signaling pathways, and induction of specific biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Cycloheptane Derivatives
Key Observations :
- Oxygenated derivatives like patchouli alcohol exhibit higher natural abundance and stability, attributed to hydrogen bonding and resonance effects .
Reactivity and Catalytic Oxidation
Table 2: Oxidation Yields of Cycloheptane Derivatives
Key Observations :
- Cycloheptane derivatives exhibit higher oxidation efficiency compared to smaller rings (e.g., cyclohexane) due to ring strain relief. The 3-bromophenoxy substituent may further modulate reactivity by stabilizing transition states via electron-withdrawing effects .
- Catalyst choice significantly impacts overoxidation trends, suggesting that electron-rich substituents (e.g., bromophenoxy) could alter catalytic pathways .
Key Observations :
- The 3-bromophenoxy group may confer antimicrobial or antitumor activity, as seen in brominated aromatic compounds. However, this remains speculative without direct evidence.
- Heterocycloheptanes with nitrogen or oxygen atoms (e.g., in Alzheimer’s drugs) demonstrate enhanced bioavailability compared to purely hydrocarbon analogues, suggesting that polar substituents like bromophenoxy could improve pharmacological profiles .
Physical Properties and Stability
Table 4: Thermal Conductivity of Cyclic Compounds
Key Observations :
- The thermal conductivity of cycloheptane is marginally higher than cyclohexane, likely due to conformational flexibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
